

# Spectroscopic Profile of (R)-2-Iodoctane: A Technical Guide

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## Compound of Interest

Compound Name: (-)-2-Iodoctane

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This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Iodoctane, a chiral haloalkane with applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for the (R)-enantiomer, this guide presents a consolidated dataset based on available information for the racemic mixture of 2-iodoctane and closely related analogs. It is important to note that in a standard achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical. Similarly, conventional mass spectrometry does not differentiate between enantiomers.

## Spectroscopic Data Summary

The following tables summarize the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for (R)-2-Iodoctane.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for (R)-2-Iodoctane (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.15	Sextet	1H	~6.8	H-2
~1.95	Doublet	3H	~6.8	H-1
~1.80 - 1.60	Multiplet	2H	-	H-3
~1.40 - 1.20	Multiplet	8H	-	H-4, H-5, H-6, H-7
~0.88	Triplet	3H	~7.0	H-8

Note: The chemical shifts and coupling constants are estimated based on data for 2-iodooctane and analogous iodoalkanes. The multiplicity of the H-2 proton is a sextet due to coupling with the adjacent methyl and methylene protons.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data for (R)-2-Iodoctane (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~35.0	C-2
~40.5	C-3
~31.7	C-6
~28.9	C-5
~27.5	C-1
~22.6	C-7
~22.5	C-4
~14.0	C-8

Note: The assignments are based on general trends in the  $^{13}\text{C}$  NMR spectra of iodoalkanes, where the carbon bearing the iodine atom is significantly shifted downfield.

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (R)-2-Iodoctane (Neat)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2955 - 2855	Strong	C-H stretching (alkane)
1465	Medium	C-H bending ( $\text{CH}_2$ )
1375	Medium	C-H bending ( $\text{CH}_3$ )
~500 - 600	Strong	C-I stretching

## Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of (R)-2-Iodoctane

m/z	Proposed Fragment
240	$[\text{M}]^+$ (Molecular Ion)
113	$[\text{M} - \text{I}]^+$
127	$[\text{I}]^+$
57	$[\text{C}_4\text{H}_9]^+$
43	$[\text{C}_3\text{H}_7]^+$

Note: The fragmentation pattern is characterized by the loss of the iodine atom and subsequent fragmentation of the alkyl chain.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Iodoctane in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 3-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling should be employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation: As (R)-2-Iodoctane is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty salt plates should be collected and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

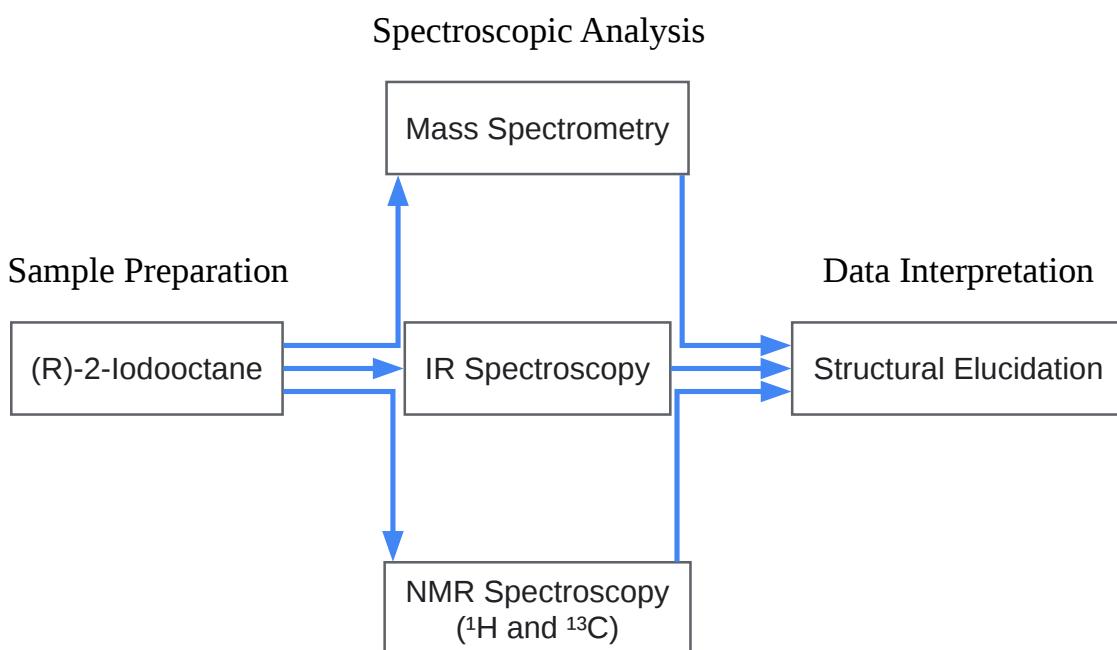
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

- Ionization: Utilize electron impact (EI) ionization.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-300).
- Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose structures for the observed fragments based on known fragmentation pathways for haloalkanes.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-Iodoctane.



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Caption: Workflow for the spectroscopic analysis of (R)-2-Iodoctane.

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